![molecular formula C10H18O3 B13574400 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/no-structure.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,4-dioxaspiro[45]decane-2-methanol is an organic compound with the molecular formula C10H18O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol typically involves the condensation of an appropriate aldehyde with a diol in the presence of a catalyst. One common method is the reaction of 7-methyl-1,4-dioxaspiro[4.5]decane with formaldehyde and a diol under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structure provides unique steric properties that can affect the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar structure but lacks the methyl and hydroxyl groups.
7-Methyl-1,6-dioxaspiro[4.5]decane: Similar but with a different ring size.
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: Similar but with additional isopropyl group.
Uniqueness
7-Methyl-1,4-dioxaspiro[4
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(7-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-7-9(6-11)13-10/h8-9,11H,2-7H2,1H3 |
Clé InChI |
ATNMJBZOMLFHJX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1)OCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


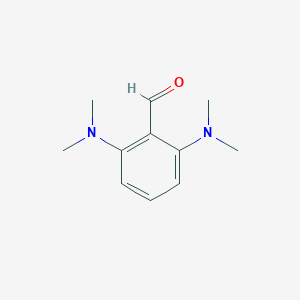
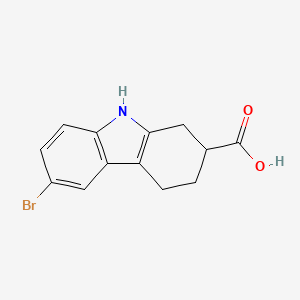
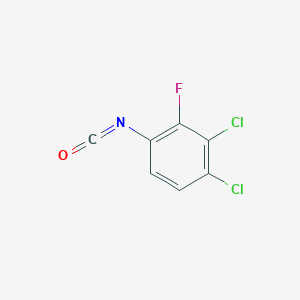
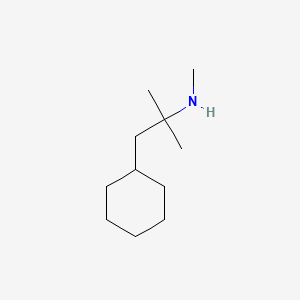
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
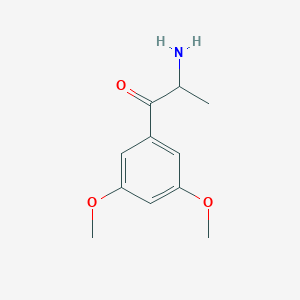
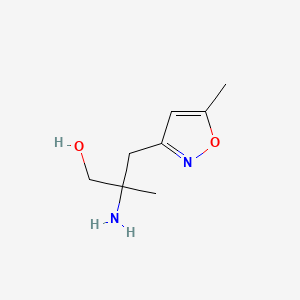
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
